n-Cyclopentyl-2-methyl-5-phenylpyrimidin-4-amine
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Overview
Description
n-Cyclopentyl-2-methyl-5-phenylpyrimidin-4-amine is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is of interest due to its potential pharmacological properties and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Cyclopentyl-2-methyl-5-phenylpyrimidin-4-amine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentanone with 2-methyl-5-phenylpyrimidine-4-carboxylic acid in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
n-Cyclopentyl-2-methyl-5-phenylpyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
n-Cyclopentyl-2-methyl-5-phenylpyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of n-Cyclopentyl-2-methyl-5-phenylpyrimidin-4-amine involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators like prostaglandins.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-5-phenylpyrimidin-4-amine
- Cyclopentylpyrimidine derivatives
- Phenylpyrimidine derivatives
Uniqueness
n-Cyclopentyl-2-methyl-5-phenylpyrimidin-4-amine is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other pyrimidine derivatives. Its cyclopentyl group may enhance its binding affinity to certain molecular targets, making it a valuable compound for further research and development.
Properties
CAS No. |
917896-08-3 |
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Molecular Formula |
C16H19N3 |
Molecular Weight |
253.34 g/mol |
IUPAC Name |
N-cyclopentyl-2-methyl-5-phenylpyrimidin-4-amine |
InChI |
InChI=1S/C16H19N3/c1-12-17-11-15(13-7-3-2-4-8-13)16(18-12)19-14-9-5-6-10-14/h2-4,7-8,11,14H,5-6,9-10H2,1H3,(H,17,18,19) |
InChI Key |
BPYWVQBJVWUGGU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C(=N1)NC2CCCC2)C3=CC=CC=C3 |
Origin of Product |
United States |
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